molecular formula C10H12O3 B1269086 3-Propoxybenzoic acid CAS No. 190965-42-5

3-Propoxybenzoic acid

Cat. No. B1269086
Key on ui cas rn: 190965-42-5
M. Wt: 180.2 g/mol
InChI Key: ZMXUPQVAIFGMPS-UHFFFAOYSA-N
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Patent
US08466199B2

Procedure details

Under N2, the mixture of ethyl 3-hydroxybenzoate (4.16 g, 25 mmol), propyl bromide (4.31 g, 3.2 ml, 35 mmol) and potassium carbonate (4.15 g, 30 mmol) in dry 2-butanone (100 ml) was heated to reflux for 48 h. After the reaction mixture cooled down to 25° C., the suspended inorganic salt was removed by filtration. The concentration of the resulting solution by rotary evaporation yielded pale yellowish syrup, which was then mixed with 2N NaOH (18 ml, 36 mmol) and EtOH (30 ml). After this mixture was stirred for 2 h at 50° C., ethanol was removed at reduced pressure. The aqueous solution was acidified by 6N HCl to pH 2 at 5° C. to generate white precipitate, which was then collected by filtration. The recrystallization of this crude product from hexane/ether yielded pure 3-Propoxy-benzoic acid as colorless crystal (3.77 g, 83.7%). 1H-NMR (400 MHz, d6-DMSO): 7.43 (m, 1 arom. H); 7.34 (m, 2 arom. H); 7.08 (m, 1 arom. H); 3.88 (t, CH3CH2CH2O); 1.65 (m, CH3CH2CH2O); 0.88 (t, CH3CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 167.12 (—C═O); 158.63; 132.12; 129.68; 121.41; 119.33; 114.41; 69.09; 21.95; 10.32.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([O:7]CC)=[O:6].[CH2:13](Br)[CH2:14][CH3:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CC(=O)CC.CCO>[CH2:13]([O:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[C:5]([OH:7])=[O:6])[CH2:14][CH3:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=CC1
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(CC)Br
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After this mixture was stirred for 2 h at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the suspended inorganic salt was removed by filtration
CUSTOM
Type
CUSTOM
Details
The concentration of the resulting solution by rotary evaporation
CUSTOM
Type
CUSTOM
Details
yielded pale yellowish syrup, which
CUSTOM
Type
CUSTOM
Details
ethanol was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
was acidified by 6N HCl to pH 2 at 5° C.
FILTRATION
Type
FILTRATION
Details
was then collected by filtration
CUSTOM
Type
CUSTOM
Details
The recrystallization of this crude product from hexane/ether yielded pure 3-Propoxy-benzoic acid as colorless crystal (3.77 g, 83.7%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CC)OC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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